molecular formula C9H6ClNO3 B1619356 7-Chloro-4-methoxy-1h-indole-2,3-dione CAS No. 15345-55-8

7-Chloro-4-methoxy-1h-indole-2,3-dione

Cat. No. B1619356
CAS RN: 15345-55-8
M. Wt: 211.6 g/mol
InChI Key: DVVWQQZWRTXTMK-UHFFFAOYSA-N
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Description

“7-Chloro-4-methoxy-1h-indole-2,3-dione” is a chemical compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.62 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “7-Chloro-4-methoxy-1h-indole-2,3-dione” is represented by the InChI code: 1S/C9H8ClNO/c1-12-8-3-2-7 (10)9-6 (8)4-5-11-9/h2-5,11H,1H3 .


Physical And Chemical Properties Analysis

The compound “7-Chloro-4-methoxy-1h-indole-2,3-dione” is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found in many important synthetic drug molecules .
    • They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Synthesis of Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .
  • Antiviral Activity

    • Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have been reported as antiviral agents .
    • For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
  • Anti-inflammatory Activity

    • Indole derivatives have shown anti-inflammatory activities .
    • They have been used in the development of new useful derivatives for treatment and bind with high affinity to multiple receptors .
  • Anticancer Activity

    • Indole derivatives have been used for the treatment of cancer cells .
    • They have attracted increasing attention in recent years due to their biologically active compounds .
  • Anti-HIV Activity

    • Indole derivatives possess anti-HIV activities .
    • They have been used in the development of new useful derivatives for treatment and bind with high affinity to multiple receptors .
  • Antioxidant Activity

    • Indole derivatives have shown antioxidant activities .
    • They have been used in the development of new useful derivatives for treatment and bind with high affinity to multiple receptors .
  • Antimicrobial Activity

    • Indole derivatives have shown antimicrobial activities .
    • They have been used in the development of new useful derivatives for treatment and bind with high affinity to multiple receptors .
  • Antitubercular Activity

    • Indole derivatives have shown antitubercular activities .
    • They have been used in the development of new useful derivatives for treatment and bind with high affinity to multiple receptors .
  • Antidiabetic Activity

    • Indole derivatives have shown antidiabetic activities .
    • They have been used in the development of new useful derivatives for treatment and bind with high affinity to multiple receptors .
  • Antimalarial Activity

    • Indole derivatives have shown antimalarial activities .
    • They have been used in the development of new useful derivatives for treatment and bind with high affinity to multiple receptors .
  • Anticholinesterase Activity

    • Indole derivatives have shown anticholinesterase activities .
    • They have been used in the development of new useful derivatives for treatment and bind with high affinity to multiple receptors .

Safety And Hazards

The safety information for “7-Chloro-4-methoxy-1h-indole-2,3-dione” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

7-chloro-4-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVWQQZWRTXTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302189
Record name 7-chloro-4-methoxy-1h-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methoxy-1h-indole-2,3-dione

CAS RN

15345-55-8
Record name 15345-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-4-methoxy-1h-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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